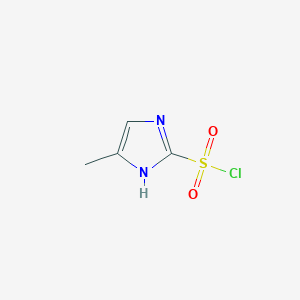
2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the ethanone group, which is further connected to a phenyl ring substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one. This reaction typically uses bromine (Br₂) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
Reaction Conditions:
- Solvent: Chloroform or carbon tetrachloride
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Solvent: Ethanol or methanol; Temperature: Room temperature to reflux; Time: Several hours.
Reduction: Solvent: Tetrahydrofuran (THF) or ether; Temperature: 0°C to room temperature; Time: 1-2 hours.
Oxidation: Solvent: Aqueous or organic solvent; Temperature: Room temperature to reflux; Time: Several hours.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted ethanone derivatives.
Reduction: 1-(5-(tert-butyl)-2-methylphenyl)ethanol.
Oxidation: 5-(tert-butyl)-2-methylbenzoic acid.
Scientific Research Applications
2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one
- 2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one
- 2-Bromo-1-(4-methylphenyl)ethan-1-one
Comparison
Compared to similar compounds, 2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one is unique due to the specific positioning of the tert-butyl and methyl groups on the phenyl ring. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for targeted synthetic applications.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-bromo-1-(5-tert-butyl-2-methylphenyl)ethanone |
InChI |
InChI=1S/C13H17BrO/c1-9-5-6-10(13(2,3)4)7-11(9)12(15)8-14/h5-7H,8H2,1-4H3 |
InChI Key |
YKEBIMIBBNPEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


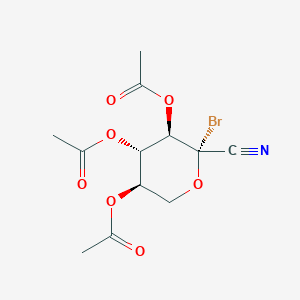
![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)


![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)
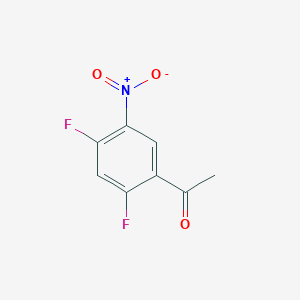
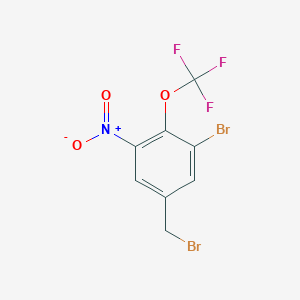

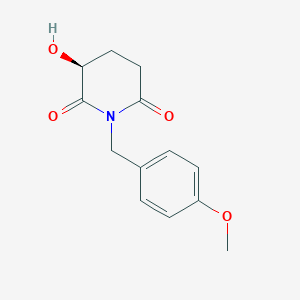
![5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid](/img/structure/B12847330.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)
